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Compound of Interest

Compound Name: 3-Ethoxysalicylaldehyde

Cat. No.: B1293910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Ethoxysalicylaldehyde, a key intermediate in the synthesis of various Schiff bases and other

organic molecules of medicinal and materials science interest. The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopic characteristics, offering a foundational dataset for its identification,

characterization, and utilization in further research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Ethoxysalicylaldehyde.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
The ¹H NMR spectrum of 3-Ethoxysalicylaldehyde was analyzed in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~11.0 Singlet 1H Phenolic OH

~9.9 Singlet 1H Aldehyde CHO

~7.4 Doublet of doublets 1H Aromatic CH

~7.1 Doublet of doublets 1H Aromatic CH

~6.9 Triplet 1H Aromatic CH

~4.1 Quartet 2H Ethoxy CH₂

~1.4 Triplet 3H Ethoxy CH₃

Note: The precise chemical shifts and coupling constants for the aromatic protons can be

complex due to second-order effects. The data presented is an estimation from available

spectral images.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
The ¹³C NMR spectrum of 3-Ethoxysalicylaldehyde was recorded in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in ppm relative to TMS. Specific peak

assignments are based on computational predictions and comparison with related structures,

as detailed experimental data is not readily available in the public domain.
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Chemical Shift (δ) (ppm) Assignment

~196 C=O (Aldehyde)

~160 C-OH (Aromatic)

~150 C-OEt (Aromatic)

~138 CH (Aromatic)

~125 C-CHO (Aromatic)

~120 CH (Aromatic)

~118 CH (Aromatic)

~65 O-CH₂ (Ethoxy)

~15 CH₃ (Ethoxy)

IR (Infrared) Spectroscopy Data
The key IR absorption bands for 3-Ethoxysalicylaldehyde are characteristic of its functional

groups. The data is consistent with spectra obtained via Attenuated Total Reflectance (ATR).[2]

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2980-2850 Medium
Aliphatic C-H stretch (ethoxy

group)

~2850, ~2750 Medium, weak
Aldehyde C-H stretch (Fermi

resonance)

~1660 Strong
C=O stretch (conjugated

aldehyde)

~1600, ~1470 Medium-Strong Aromatic C=C stretches

~1250 Strong Aryl-O stretch (ether)

~1050 Medium C-O stretch (ethoxy group)
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UV-Vis (Ultraviolet-Visible) Spectroscopy Data
The UV-Vis spectrum of 3-Ethoxysalicylaldehyde, typically recorded in methanol, exhibits

absorption maxima corresponding to π → π* and n → π* electronic transitions.[3]

λmax (nm)
Molar Absorptivity
(ε)

Solvent Assignment

~255 High Methanol π → π* transition

~325 Low Methanol n → π* transition

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 3-Ethoxysalicylaldehyde.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-32.

Spectral width: -2 to 12 ppm.
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Temperature: 298 K.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, depending on concentration.

Spectral width: 0 to 220 ppm.

Temperature: 298 K.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Integrate the signals in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy
Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of solid 3-Ethoxysalicylaldehyde onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.
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Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to the sample scan.

Data Processing:

The instrument software automatically ratios the sample spectrum to the background

spectrum to produce the absorbance or transmittance spectrum.

Identify and label the major absorption peaks.

UV-Vis Spectroscopy
Sample Preparation:

Prepare a stock solution of 3-Ethoxysalicylaldehyde in a UV-grade solvent such as

methanol (e.g., 1 mg/mL).

From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the

absorbance is within the linear range of the instrument (typically 0.1 to 1.0 AU).

Use a quartz cuvette with a 1 cm path length.

Fill a reference cuvette with the pure solvent (methanol).

Data Acquisition:

Instrument: A dual-beam UV-Vis spectrophotometer.

Wavelength range: 200-800 nm.

Scan speed: Medium.

Blank: Use the reference cuvette containing the pure solvent to zero the instrument.
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Data Processing:

Record the absorbance spectrum.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

3-Ethoxysalicylaldehyde.

Sample Preparation

Data Acquisition

Data Processing & Analysis

3-Ethoxysalicylaldehyde

Dissolve in CDCl3 Place on ATR Crystal Dissolve in Methanol

NMR Spectrometer FTIR Spectrometer UV-Vis Spectrophotometer

Fourier Transform,
Phasing, Baseline Correction Background Subtraction Blank Correction

Spectral Interpretation &
Structure Confirmation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1293910?utm_src=pdf-body
https://www.benchchem.com/product/b1293910?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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